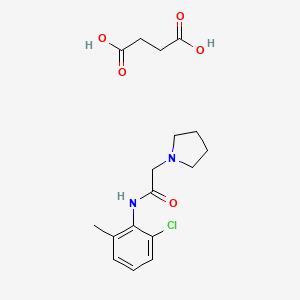
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine ring attached to an acetamide group. The succinate salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenylamine with acetic anhydride to form the corresponding acetamide.
Introduction of the Pyrrolidine Ring: The acetamide intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Formation of the Succinate Salt: Finally, the compound is converted to its succinate salt form by reacting it with succinic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is unique due to its succinate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-succinate counterparts.
Propiedades
Fórmula molecular |
C17H23ClN2O5 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
Clave InChI |
ZIBFEXZQYQTONX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



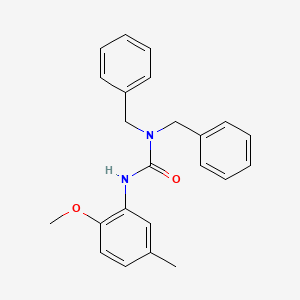
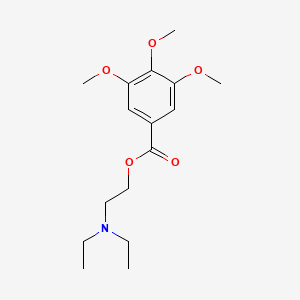

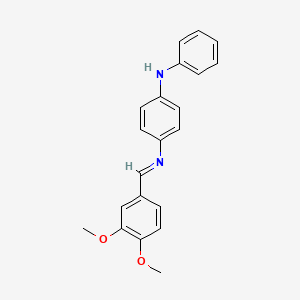
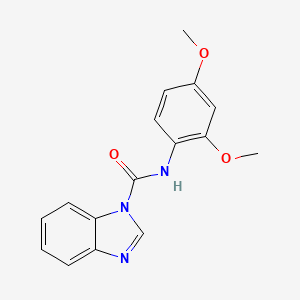


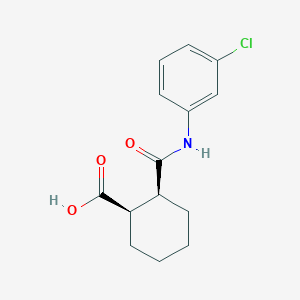
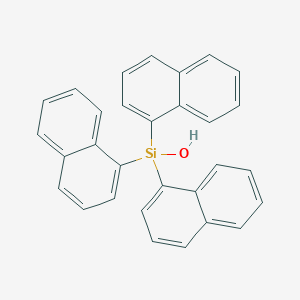
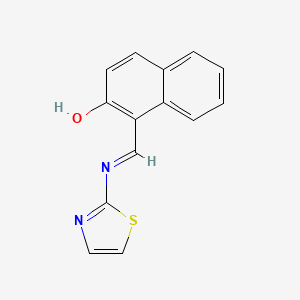
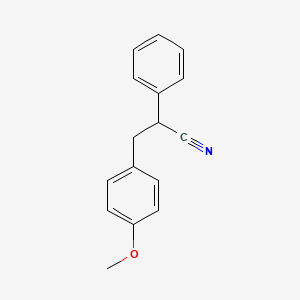
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)

